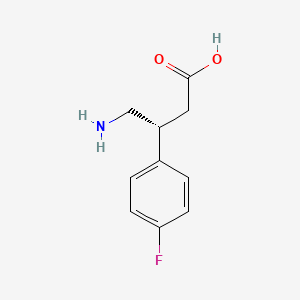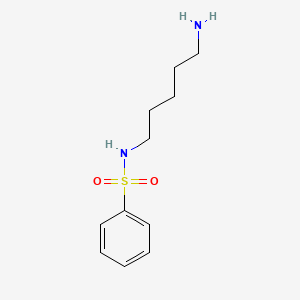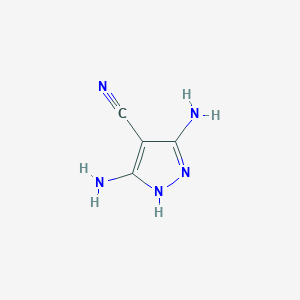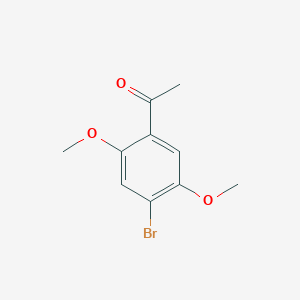
6-Chlorpyrazin-2-carbonsäure
Übersicht
Beschreibung
6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Derivate der 6-Chlorpyrazin-2-carbonsäure wurden auf ihre potenzielle Verwendung bei der Behandlung von Tuberkulose untersucht. Eine Moleküldocking-Studie sagte voraus, dass bestimmte Carboxamide der this compound eine bessere Bioaktivität gegen Mycobacterium tuberculosis haben könnten .
Antifungale Anwendungen
Die gleichen oben genannten Derivate wurden auch auf ihre antifungalen Aktivitäten getestet, was die Vielseitigkeit der Verbindung in pharmazeutischen Anwendungen zeigt .
Photosynthesehemmung
Einige substituierte Amide der this compound haben eine hemmende Wirkung auf die Photosynthese gezeigt, was bei der Entwicklung von Herbiziden oder der Untersuchung von Photosyntheseprozessen nützlich sein könnte .
Organische Synthese
this compound wird in der organischen Synthese verwendet, wo ihre Derivate Kondensationsreaktionen eingehen können, um verschiedene organische Verbindungen zu bilden, die in der pharmazeutischen Industrie wichtig sind .
Synthese von bioaktiven Verbindungen
Diese Verbindung dient als Baustein für viele pharmazeutisch wirksame Wirkstoffe, was ihre Bedeutung bei der Synthese von bioaktiven Verbindungen zeigt .
Chemische Auflösung
Die Verbindung ist ein entscheidender chiraler Baustein in der pharmazeutischen Industrie, insbesondere bei der Herstellung von optisch reinen Substanzen, die für die Medikamentenentwicklung unerlässlich sind .
Genotoxizitätsstudien
Derivate der this compound wurden verwendet, um die Genotoxizitätseffekte auf menschliche Lymphozyten zu untersuchen, was wichtig ist, um das Sicherheitsprofil neuer Medikamente zu verstehen .
Katalysator bei der Amidbindungsbildung
Die Verbindung wurde zusammen mit Propylphosphonsäureanhydrid (T3P) als Kupplungsreagenz verwendet und hat sich als exzellenter Katalysator für die Bildung einer Amidbindung erwiesen, einer grundlegenden Reaktion in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Mode of Action
It is suggested that the compound interacts with its targets, potentially disrupting the biosynthesis pathways of NAD and/or ethylene . This interaction could lead to changes in the metabolic processes of the organism.
Biochemical Pathways
6-Chloropyrazine-2-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various biological processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.
Eigenschaften
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?
A1: Research indicates that derivatives of 6-Chloropyrazine-2-carboxylic acid exhibit a range of biological activities, including:
- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]
- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]
- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]
Q2: How does the structure of 6-Chloropyrazine-2-carboxylic acid derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have revealed key insights:
- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]
- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]
Q3: What synthetic approaches are commonly employed to synthesize 6-Chloropyrazine-2-carboxylic acid derivatives?
A3: The most prevalent synthetic route involves the following steps:
- Conversion to acyl chloride: 6-Chloropyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]
- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]
- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []
Q4: What computational chemistry methods have been applied to study 6-Chloropyrazine-2-carboxylic acid derivatives?
A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []
Q5: Are there any specific examples of 6-Chloropyrazine-2-carboxylic acid derivatives with noteworthy biological activity?
A5: Yes, several derivatives stand out:
- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []
- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []
- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



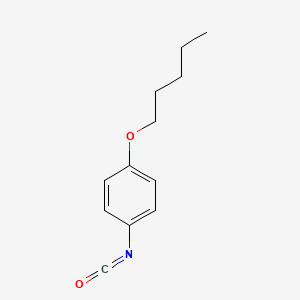


![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)


